molecular formula C19H19FN2O3 B2987553 N-(2-fluorobenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1047425-70-6

N-(2-fluorobenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2987553
CAS RN: 1047425-70-6
M. Wt: 342.37
InChI Key: MSJODINXBHVCDP-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that belongs to the class of N-acylpyrrolidine derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

N-(2-fluorobenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, due to its complex chemical structure, is potentially involved in the synthesis of various pharmacologically active compounds. For example, derivatives of pyridine and pyrimidine, which share structural similarities with the given compound, have been explored for their selectivity and efficacy as kinase inhibitors, demonstrating significant potential in cancer treatment and other diseases where kinase activity is a critical factor. The synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, for instance, showcased the role of such compounds in developing selective Met kinase inhibitors with promising in vivo efficacy and favorable pharmacokinetic profiles, advancing to phase I clinical trials (Schroeder et al., 2009).

Materials Science

Compounds with complex aromatic structures, akin to this compound, find applications in materials science, particularly in the synthesis of novel polymeric materials. For instance, the creation of new diphenylfluorene-based aromatic polyamides, derived from synthesized bis(ether-carboxylic acids), demonstrates how such chemical frameworks contribute to the development of materials with desirable thermal stability and solubility properties. These materials exhibit high glass transition temperatures and thermal stability, making them suitable for various high-performance applications (Hsiao et al., 1999).

Pharmacology and Drug Design

In the realm of drug design and pharmacology, compounds structurally related to this compound serve as key intermediates in the synthesis of novel therapeutic agents. Their manipulation and structural modification have led to the development of new compounds with potential activity against various diseases. For example, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored for their in vitro cytotoxic activity against cancer cells, highlighting the utility of such chemical scaffolds in generating new anticancer agents (Hassan et al., 2014).

Neuropharmacology

Furthermore, compounds with similar structural features are used in neuropharmacology research, particularly in the development of molecular imaging probes for studying brain receptors in vivo. For instance, the selective serotonin 1A (5-HT1A) molecular imaging probe, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, demonstrates the applicability of such molecules in quantifying receptor densities in the brain, aiding in the diagnosis and study of neurological disorders like Alzheimer's disease (Kepe et al., 2006).

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-25-16-8-6-15(7-9-16)22-12-14(10-18(22)23)19(24)21-11-13-4-2-3-5-17(13)20/h2-9,14H,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJODINXBHVCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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